molecular formula C7H12O4 B1280615 Tert-butyl Methyl Oxalate CAS No. 33560-65-5

Tert-butyl Methyl Oxalate

Cat. No. B1280615
CAS RN: 33560-65-5
M. Wt: 160.17 g/mol
InChI Key: YHPUKWSIJCYFLM-UHFFFAOYSA-N
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Description

Tert-butyl Methyl Oxalate is a chemical compound . It is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The synthesis of Tert-butyl Methyl Oxalate involves two substitution reactions . The title compound is acquired through these reactions and the structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of Tert-butyl Methyl Oxalate is confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

Tert-butyl Methyl Oxalate is used in chemical transformations . It is used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively .


Physical And Chemical Properties Analysis

Tert-butyl Methyl Oxalate is a highly flammable liquid . It has low acute toxicity to human health with possible narcotic effects at high exposures, causes slight eye and mild to moderate skin irritation, and has low toxicity to water organisms .

Scientific Research Applications

1. Pharmaceutical Research and HIV-1 Inhibition

An efficient method for oxalylation of aryl methyl ketones using tert-butyl methyl oxalate was developed, playing a crucial role in constructing the pharmacophore of aryl beta-diketo acids. These acids represent a promising new class of HIV-1 integrase inhibitors, allowing for the rapid and high-yield preparation of structurally diverse aryl beta-diketo acids, including bisdiketo acids, under mild conditions (Jiang, Song, & Long, 2003).

2. Environmental Science and Degradation Studies

Tert-butyl methyl oxalate plays a role in environmental sciences, particularly in the study of degradation pathways. For example, in the treatment of methyl tert-butyl ether (MTBE) by UV/H2O2 processes, byproducts like tert-butyl formate and methyl acetate are generated, which are essential for understanding the degradation mechanisms of such substances in the environment (Stefan, Mack, & Bolton, 2000).

3. Crystallography and Melting Temperatures

The crystal structures of small oxalate esters, including di-tert-butyl oxalate, were studied to understand their melting temperatures and crystal packing. This research provides insights into the intermolecular interactions and packing features of these structures, which are crucial for applications in materials science and chemistry (Joseph, Sathishkumar, Mahapatra, & Desiraju, 2011).

4. Methylation in Pharmaceutical Research

Tert-butyl methyl oxalate is instrumental in developing methods for adding methyl groups to compounds in pharmaceutical research. A method was reported for the methylation of carbon centers adjacent to nitrogen or aryl rings, using di-tert-butyl peroxide as an oxidant and methyl source, demonstrating its significance in optimizing small-molecule properties for drug development (Vasilopoulos, Krska, & Stahl, 2021).

5. Esterification and Ritter Reaction

Tert-butyl methyl ether, related to tert-butyl methyl oxalate, has been effectively used as a reagent for the esterification of carboxylic acids. This demonstrates its importance in chemical synthesis, where it enables the one-pot esterification and Ritter reaction in almost quantitative yield, underlining its utility in organic synthesis (Dawar, Raju, & Ramakrishna, 2011).

Safety And Hazards

Tert-butyl Methyl Oxalate is highly flammable and vapor . It causes serious eye irritation and is harmful if inhaled . It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance . The development of technology for methyl tert-butyl ether removal has become a priority . The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .

properties

IUPAC Name

2-O-tert-butyl 1-O-methyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPUKWSIJCYFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465005
Record name Tert-butyl Methyl Oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl Methyl Oxalate

CAS RN

33560-65-5
Record name Tert-butyl Methyl Oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl chlorooxoacetate in TBME (1 mmol/ml) was added at 0-5° C. tert-butanol (1.5 equiv.), followed by dropwise addition of pyridine (1.5 equiv.). The resulting mixture was stirred at room temperature for 20 h. Water (15 vol.) was added, the mixture was extracted with TBME twice. The combined organic extracts were washed with brine, dried over anhydrous Na2SO4 and concentrated under vacuum to give a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
XH Jiang, LD Song, YQ Long - The Journal of Organic Chemistry, 2003 - ACS Publications
… mechanism of the coupling reaction involving tert-butyl methyl oxalate. It seems unlikely that … So, we speculated that sodium methoxide might react first with the tert-butyl methyl oxalate …
Number of citations: 30 pubs.acs.org
XH Jiang, YQ Long - Chinese Journal of Chemistry, 2004 - Wiley Online Library
… and sodium terr-butoxide was found remarkably efficient for the oxalylation of a wide range of aryl methyl ketones, even more efficient than its cognate system of tert-butyl methyl oxalate …
Number of citations: 8 onlinelibrary.wiley.com
H Sharma, TW Sanchez, N Neamati, M Detorio… - Bioorganic & medicinal …, 2013 - Elsevier
… A literature report 27 suggests that tert-butyl methyl oxalate is an efficient oxalylating agent for halogen-substituted acetophenones. Thus, we used of tert-butyl methyl oxalate (11), which …
Number of citations: 49 www.sciencedirect.com
C Maurin, F Bailly, P Cotelle - Tetrahedron, 2004 - Elsevier
… Recently, in order to improve this key step, a new procedure using tert-butyl methyl oxalate was reported. The reported procedures suffered from a lack of reproducibility, the use of …
Number of citations: 60 www.sciencedirect.com
Y Zhao, C Mao, Y Li, P Zhang, Z Huang… - Journal of agricultural …, 2008 - ACS Publications
Two series of novel N-alkyloxyoxalyl derivatives of 2-arylpyrrole were synthesized, and their structures were characterized by 1 H NMR spectroscopy, elemental analysis, and single-…
Number of citations: 30 pubs.acs.org
RJ Cox, PSH Wang - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
… tert-Butyl methyl oxalate 48 … NaHCO 3(aq) (20 mL) and H 2 O (20 mL), dried over Na 2 SO 4 and concentrated in vacuo to yield tert-butyl methyl oxalate48 as a colourless oil (690 mg, …
Number of citations: 19 pubs.rsc.org
YQ Long, XH Jiang, R Dayam, T Sanchez… - Journal of medicinal …, 2004 - ACS Publications
… Among the methods investigated for oxalylation, tert-butyl methyl oxalate in the presence of … 11a (116 mg, 0.31 mmol) and tert-butyl methyl oxalate (198 mg, 1.24 mmol) in THF/DME (1.5 …
Number of citations: 235 pubs.acs.org
H Ueno, M Kawai, H Shimokawa, M Hirota… - Bioorganic & Medicinal …, 2009 - Elsevier
… Commercially available methyl chlorooxoacetate was converted to the tert-butyl methyl oxalate 4 by treatment with tert-BuOH in the presence of pyridine. Hydrolysis of the methyl ester 4 …
Number of citations: 11 www.sciencedirect.com
LX Sun, K Wang, DK Liao, TY Wei… - Journal of Chemical & …, 2011 - ACS Publications
Vapor−liquid equilibrium (VLE) data for binary systems of β-pinene + p-cymene and β-pinene + (S)-(−)-limonene and the ternary system of β-pinene + p-cymene + (S)-(−)-limonene …
Number of citations: 6 pubs.acs.org
V Nair, M Okello - Molecules, 2015 - mdpi.com
HIV integrase, encoded at the 3′-end of the HIV pol gene, is essential for HIV replication. This enzyme catalyzes the incorporation of HIV DNA into human DNA, which represents the …
Number of citations: 25 www.mdpi.com

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